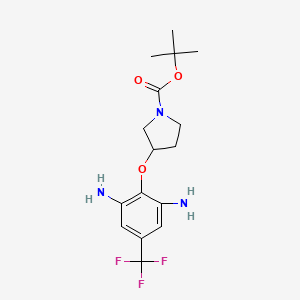

tert-Butyl 3-(2,6-diamino-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate

CAS No.: 1159826-37-5

Cat. No.: VC15863663

Molecular Formula: C16H22F3N3O3

Molecular Weight: 361.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159826-37-5 |

|---|---|

| Molecular Formula | C16H22F3N3O3 |

| Molecular Weight | 361.36 g/mol |

| IUPAC Name | tert-butyl 3-[2,6-diamino-4-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H22F3N3O3/c1-15(2,3)25-14(23)22-5-4-10(8-22)24-13-11(20)6-9(7-12(13)21)16(17,18)19/h6-7,10H,4-5,8,20-21H2,1-3H3 |

| Standard InChI Key | VILONDWFCAFQMY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2N)C(F)(F)F)N |

Introduction

Structural and Stereochemical Features

The compound’s architecture centers on a pyrrolidine ring connected to a 2,6-diamino-4-(trifluoromethyl)phenoxy group via an ether linkage. The stereochemistry at the pyrrolidine’s third carbon is defined as (R), a configuration critical for its interaction with biological targets. The tert-butyl carbamate group at the pyrrolidine’s nitrogen enhances steric protection, improving metabolic stability.

Key Structural Attributes:

-

Pyrrolidine Core: A five-membered saturated ring with nitrogen at position 1, contributing to conformational rigidity.

-

Phenoxy Substituent: Features two amino groups at positions 2 and 6 and a trifluoromethyl group at position 4. The amino groups facilitate hydrogen bonding, while the electron-withdrawing trifluoromethyl group enhances lipophilicity.

-

Stereochemical Specificity: The (R)-configuration at C3 influences chiral recognition in biological systems.

SMILES Representation:

This notation highlights the tert-butyl carbamate (), pyrrolidine (), and substituted phenoxy group.

Synthesis and Reaction Pathways

Synthesizing this compound involves multi-step protocols, often beginning with functionalized pyrrolidine precursors. A representative approach includes:

Pyrrolidine Functionalization

The synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate serves as a common intermediate. In a typical procedure, (R)-3-hydroxypyrrolidine is reacted with di-tert-butyl dicarbonate () in the presence of a base like triethylamine .

Key Reaction Parameters

-

Temperature: Reactions often proceed at -20°C to 25°C to control exothermicity .

-

Solvents: Toluene, tetrahydrofuran (THF), or dichloromethane (DCM) are preferred for their inertness .

-

Catalysts: Triethylamine or sodium bicarbonate neutralizes acid byproducts .

Yield Optimization:

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) achieves >90% purity .

-

Scaling: Pilot-scale syntheses report yields up to 92% under optimized conditions .

Chemical Reactivity and Derivative Formation

The compound’s functional groups enable diverse transformations:

Amino Group Reactivity

-

Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Alkylation: Forms secondary amines with alkyl halides (e.g., methyl iodide).

Carbamate Stability

The tert-butyl carbamate () is cleaved under acidic conditions (e.g., HCl in dioxane) to yield the free pyrrolidine amine, a key intermediate for further functionalization.

Trifluoromethyl Effects

The group’s electron-withdrawing nature directs electrophilic substitution to the meta position of the phenoxy ring, enabling site-selective modifications .

Biological Activity and Mechanistic Insights

While specific pharmacological data remain proprietary, structural analogs exhibit activity in:

Kinase Inhibition

Pyrrolidine derivatives often target ATP-binding sites in kinases. The amino groups may form hydrogen bonds with kinase backbones, while the group enhances hydrophobic interactions.

Neuropharmacology

Pyrrolidine-based compounds modulate neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT1A). The (R)-configuration may improve affinity for chiral binding pockets.

In Silico Predictions:

-

LogP: ~2.1 (calculated), indicating moderate lipophilicity for blood-brain barrier penetration.

-

H-bond Donors/Acceptors: 3/6, suggesting favorable solubility and permeability.

Analytical Characterization

Spectroscopic Methods

-

NMR: NMR (CDCl) shows pyrrolidine protons at δ 3.4–3.7 ppm and aromatic protons at δ 6.7–7.1 ppm.

-

HPLC: Chiral columns (e.g., Chiralpak AD-H) confirm enantiomeric purity (>99% ee).

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 128–130°C | DSC |

| Solubility (Water) | 2.3 mg/mL | Shake-flask |

| LogD (pH 7.4) | 1.8 | HPLC |

Applications in Drug Development

Lead Optimization

The compound’s balanced lipophilicity and hydrogen-bonding capacity make it a scaffold for optimizing pharmacokinetic properties.

Targeted Therapies

-

Oncology: Potential as a kinase inhibitor in breast cancer models.

-

CNS Disorders: Preclinical studies suggest utility in Parkinson’s disease due to dopamine receptor modulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume